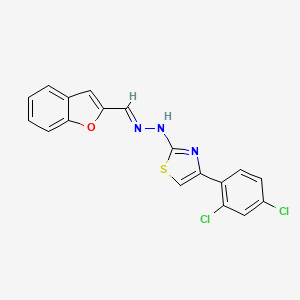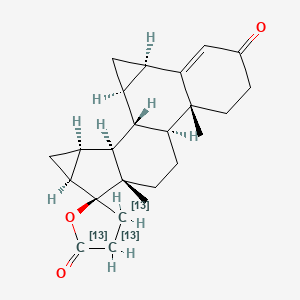
Drospirenone-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drospirenone-13C3 is a synthetic progestogen, specifically an isotopically labeled version of drospirenone. It is used primarily as an internal standard for the quantification of drospirenone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Drospirenone itself is a spironolactone analogue with antimineralocorticoid and antiandrogenic activity, commonly used in oral contraceptives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of drospirenone-13C3 involves the incorporation of carbon-13 isotopes into the drospirenone molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. The production methods are designed to meet stringent quality control standards to ensure the isotopic labeling is accurate and the compound is free from contaminants .
Analyse Chemischer Reaktionen
Types of Reactions
Drospirenone-13C3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the compound to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Drospirenone-13C3 has a wide range of scientific research applications, including:
Wirkmechanismus
Drospirenone-13C3 exerts its effects by mimicking the actions of natural progesterone. It binds to progesterone receptors in target tissues, leading to the suppression of ovulation and other hormonal effects. The compound also exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its therapeutic effects in conditions like acne and premenstrual dysphoric disorder .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spironolactone: A structurally similar compound with similar antimineralocorticoid activity.
Ethinyl estradiol: Often combined with drospirenone in oral contraceptives for enhanced contraceptive efficacy.
Levonorgestrel: Another synthetic progestogen used in contraceptives with different pharmacological properties.
Uniqueness
Drospirenone-13C3 is unique due to its isotopic labeling, which allows for precise quantification in analytical applications. Additionally, its combination of antimineralocorticoid and antiandrogenic activities sets it apart from other progestogens, making it particularly useful in specific therapeutic contexts .
Eigenschaften
Molekularformel |
C24H30O3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(1'R,2'R,4'R,5S,10'R,11'S,14'S,16'S,18'S,19'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1 |
InChI-Schlüssel |
METQSPRSQINEEU-FYXUFONYSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57[13CH2][13CH2][13C](=O)O7)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
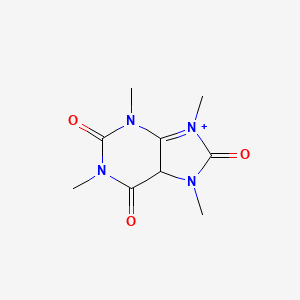
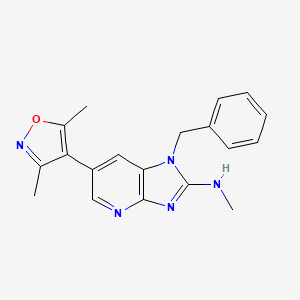

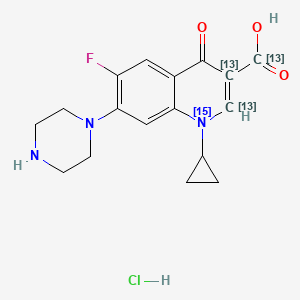
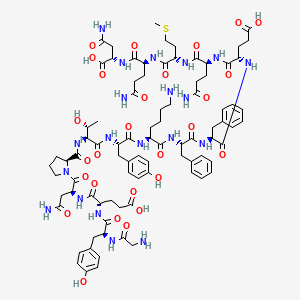

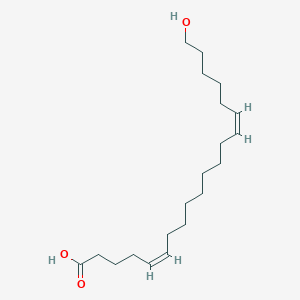
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
